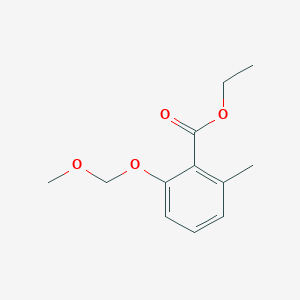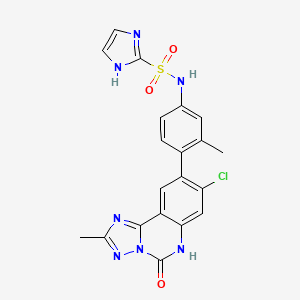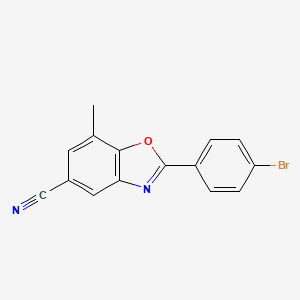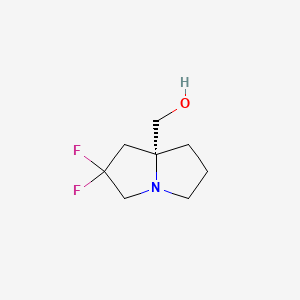
(R)-(2,2-Difluorotetrahydro-1H-pyrrolizin-7A(5H)-YL)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-(2,2-Difluorotetrahydro-1H-pyrrolizin-7A(5H)-YL)methanol is a complex organic compound characterized by the presence of a pyrrolizine ring system with two fluorine atoms and a hydroxymethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-(2,2-Difluorotetrahydro-1H-pyrrolizin-7A(5H)-YL)methanol typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of a suitable precursor to form the pyrrolizine ring, followed by the introduction of fluorine atoms and the hydroxymethyl group. The reaction conditions often require the use of specific catalysts and reagents to achieve the desired stereochemistry and functionalization.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography, and the use of advanced techniques like continuous flow synthesis to enhance efficiency and scalability.
化学反应分析
Types of Reactions
®-(2,2-Difluorotetrahydro-1H-pyrrolizin-7A(5H)-YL)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can modify the pyrrolizine ring or other functional groups.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or acids, while substitution reactions can introduce new functional groups into the molecule.
科学研究应用
®-(2,2-Difluorotetrahydro-1H-pyrrolizin-7A(5H)-YL)methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials with specific properties, such as fluorinated polymers.
作用机制
The mechanism of action of ®-(2,2-Difluorotetrahydro-1H-pyrrolizin-7A(5H)-YL)methanol involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms and the pyrrolizine ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition or activation of specific enzymes, leading to downstream effects on cellular processes.
相似化合物的比较
Similar Compounds
®-Tetrahydro-1H-pyrrolizin-7A(5H)-YL)methanol: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.
®-(2,2-Difluorotetrahydro-1H-pyrrolizin-7A(5H)-YL)ethanol: Similar structure but with an ethyl group instead of a hydroxymethyl group, affecting its biological activity.
Uniqueness
®-(2,2-Difluorotetrahydro-1H-pyrrolizin-7A(5H)-YL)methanol is unique due to the presence of both fluorine atoms and the hydroxymethyl group, which confer specific chemical and biological properties
属性
分子式 |
C8H13F2NO |
|---|---|
分子量 |
177.19 g/mol |
IUPAC 名称 |
[(8R)-6,6-difluoro-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol |
InChI |
InChI=1S/C8H13F2NO/c9-8(10)4-7(6-12)2-1-3-11(7)5-8/h12H,1-6H2/t7-/m1/s1 |
InChI 键 |
DSFJGMRTAPNJLK-SSDOTTSWSA-N |
手性 SMILES |
C1C[C@@]2(CC(CN2C1)(F)F)CO |
规范 SMILES |
C1CC2(CC(CN2C1)(F)F)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[6-[(4-Methylpiperazin-1-yl)methyl]pyridin-2-yl]hydrazine](/img/structure/B13893125.png)
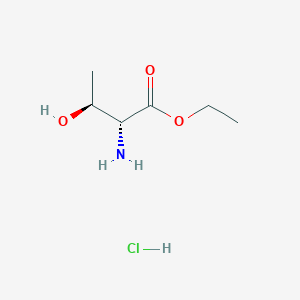
![ethyl (5E)-5-[[4-[2-[2-[2-[2-[2-[4-[2-(4-amino-5-fluoro-2-oxo-1H-quinolin-3-yl)-3H-benzimidazol-5-yl]piperazin-1-yl]ethylcarbamoylamino]ethoxy]ethoxy]ethoxy]ethoxy]-3-(2,2,2-trifluoroacetyl)oxyphenyl]methylidene]-4-hydroxy-2-phenyliminothiophene-3-carboxylate](/img/structure/B13893141.png)
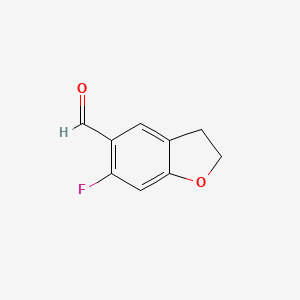
![tert-butyl N-[2-(4-hydroxy-4-piperidyl)ethyl]carbamate;hydrochloride](/img/structure/B13893154.png)
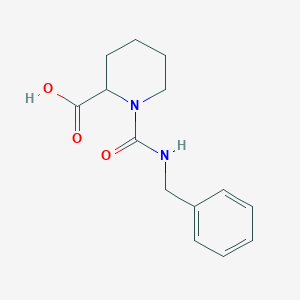
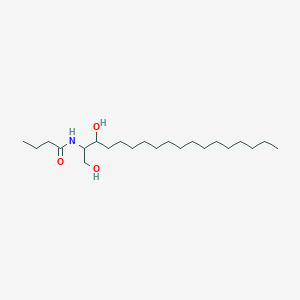

![Ethyl 2-[(diphenylmethylene)amino]propanoate](/img/structure/B13893175.png)
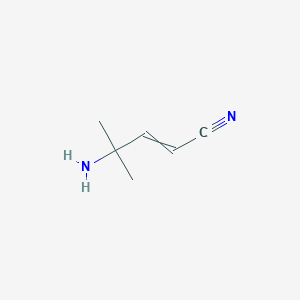
![Methyl 5,6-difluorobenzo[b]thiophene-2-carboxylate](/img/structure/B13893186.png)
